Methyl 1-tert-butylbenzoimidazole-5-carboxylate
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Overview
Description
Methyl 1-tert-butylbenzoimidazole-5-carboxylate is a chemical compound with the molecular formula C13H16N2O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals . This compound is characterized by the presence of a benzimidazole ring substituted with a tert-butyl group and a methyl ester group at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-tert-butylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-tert-butyl-2-nitrobenzene with methyl chloroformate in the presence of a base, followed by reduction and cyclization to form the desired benzimidazole derivative . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-tert-butylbenzoimidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as palladium on carbon and hydrogen gas.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the benzimidazole ring.
Substitution: Nitro or halogen-substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 1-tert-butylbenzoimidazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-tert-butylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can mimic the structure of purine bases, allowing it to bind to nucleic acid-binding sites and inhibit the activity of certain enzymes . This interaction can disrupt cellular processes and lead to the compound’s biological effects, such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
Methyl benzimidazole-5-carboxylate: Lacks the tert-butyl group, which may affect its biological activity and solubility.
1-tert-butylbenzimidazole: Lacks the methyl ester group, which may influence its reactivity and applications.
Benzimidazole: The parent compound without any substituents, used as a reference for studying the effects of different substituents on biological activity.
Uniqueness: Methyl 1-tert-butylbenzoimidazole-5-carboxylate is unique due to the presence of both the tert-butyl and methyl ester groups, which can enhance its lipophilicity and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
methyl 1-tert-butylbenzimidazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)15-8-14-10-7-9(12(16)17-4)5-6-11(10)15/h5-8H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHVMLVBBICJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742759 |
Source
|
Record name | Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-26-5 |
Source
|
Record name | Methyl 1-tert-butyl-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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